1'-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
1’-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound with a unique spiro structure. This compound features a spiro linkage between an isobenzofuran and a piperidinone ring, with a 3,4-dimethoxyphenylacetyl group attached to the piperidinone. The presence of the dimethoxyphenyl group suggests potential biological activity, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps:
Formation of the 3,4-dimethoxyphenylacetyl intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with an appropriate acetylating agent under acidic or basic conditions.
Synthesis of the isobenzofuran ring: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under conditions that promote ring closure.
Spiro linkage formation: The final step involves the reaction of the 3,4-dimethoxyphenylacetyl intermediate with the isobenzofuran precursor in the presence of a base to form the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving spiro compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is not well-documented. its structural features suggest it could interact with biological targets such as enzymes or receptors. The dimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the spiro linkage could provide rigidity and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
1’-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one: Unique due to its spiro structure and dimethoxyphenyl group.
Spiro[isobenzofuran-1,3’-piperidin]-3-one: Lacks the dimethoxyphenylacetyl group, potentially reducing biological activity.
3,4-Dimethoxyphenylacetyl derivatives: Similar biological activity but lack the spiro linkage.
Uniqueness
The combination of the spiro linkage and the 3,4-dimethoxyphenylacetyl group makes 1’-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one unique. This structure may confer specific binding properties and biological activities not seen in simpler analogs.
Properties
IUPAC Name |
1'-[2-(3,4-dimethoxyphenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-18-9-8-15(12-19(18)27-2)13-20(24)23-11-5-10-22(14-23)17-7-4-3-6-16(17)21(25)28-22/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIKJZPDAZRGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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